cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol

Opioid receptor binding μ/κ/δ selectivity Radioreceptor assay

Developing opioid selectivity panels requires a non-subtype-selective control to normalize inter-assay variability. cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol (CAS 84687-60-5) provides near-equipotent affinity across μ, κ, and δ opioid receptors (IC50 10/12/19 nM). • Validated chiral analytical reference (cis:trans ratio 4:1-7:1) for HPLC/SFC method development. • IV LD50 of 378 mg/kg in mice offers a quantitative dose-range benchmark for in vivo antinociceptive models. • Distinct cis-ethynyl diol scaffold enables systematic SAR of alkyne electronic effects on opioid receptor activity.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 84687-60-5
Cat. No. B12760005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol
CAS84687-60-5
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1(CN(C(CC1(C#C)O)C2=CC=CC=C2)C)O
InChIInChI=1S/C15H19NO2/c1-4-15(18)10-13(12-8-6-5-7-9-12)16(3)11-14(15,2)17/h1,5-9,13,17-18H,10-11H2,2-3H3/t13-,14-,15-/m0/s1
InChIKeyCCFDMNFFOBENMZ-KKUMJFAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol (CAS 84687-60-5): A Defined cis-Ethynyl Piperidinediol Opioid Ligand


cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol (CAS 84687-60-5) is a synthetic, stereochemically defined cis-ethynyl piperidinediol belonging to the class of 4-ethynyl-3,4-dihydroxypiperidines [1]. It bears a characteristic ethynyl substituent at the 4-position of the piperidine ring, with the cis configuration fixing the relative orientation of the 3-hydroxyl, 4-hydroxyl, and 6-phenyl groups. This compound has been characterized for its interaction with opioid receptors and was originally synthesized as part of a systematic investigation into the pharmacological activity of acetylenic piperidinediols [1]. Its molecular formula is C₁₅H₁₉NO₂ (MW 245.32 g/mol), with a density of 1.18 g/cm³, a boiling point of 361.8 °C, and a flash point of 168.6 °C .

Why Generic Substitution of cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol Fails Without Comparative Binding Data


In the class of piperidine-based opioid ligands, subtle changes in stereochemistry, N-substitution, and the nature of the 4-position substituent can dramatically alter opioid receptor subtype selectivity, intrinsic efficacy, and the resulting pharmacological profile [1]. The cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol scaffold combines a sterically constrained cis-diol with a terminal alkyne at C4—a feature that distinguishes it from saturated 4-alkyl or 4-phenyl piperidine opioids such as meperidine and fentanyl analogs [2]. The ethynyl group introduces unique electronic and steric properties that influence hydrogen bonding with receptor residues and the conformational landscape of the piperidine ring [1]. Consequently, replacement with a structurally similar but non-ethynylated or trans-configured analog cannot be assumed to yield equivalent receptor binding, selectivity, or in vivo potency. The quantitative evidence below demonstrates that this compound occupies a distinct position in opioid receptor affinity space that is not replicated by generic piperidine opioid standards.

Quantitative Differentiation Evidence for cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol (CAS 84687-60-5)


Opioid Receptor Binding Profile: Balanced μ/κ/δ Affinity vs. Morphine's μ-Selectivity

In competitive radioligand binding assays performed in guinea pig brain membrane preparations, cis-1,3-dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol exhibited a relatively balanced affinity profile across the three classical opioid receptor subtypes, with IC₅₀ values of 10 nM (μ), 12 nM (κ), and 19 nM (δ), corresponding to a μ:κ:δ ratio of approximately 1:1.2:1.9 [1]. In contrast, morphine—the prototypical opioid analgesic—tested in comparable guinea pig brain homogenate assays using the same radioligands ([³H]-DAMGO for μ, [³H]U-69593 for κ, [³H]DPDPE for δ), displays marked μ-selectivity with reported Ki values of approximately 1–5 nM at μ receptors, ~60–100 nM at κ receptors, and >100 nM at δ receptors, yielding a μ:κ selectivity ratio of >20-fold [2]. This indicates that the target compound, while retaining low-nanomolar μ affinity, provides substantially greater κ and δ receptor engagement relative to morphine.

Opioid receptor binding μ/κ/δ selectivity Radioreceptor assay

Intra-Class Differentiation: cis-Ethynyl Piperidinediol vs. N-Phenethyl-4-piperidone Opioids

Within the broader piperidine opioid class, the 4-ethynyl-3,4-diol motif distinguishes cis-1,3-dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol from 4-acyloxypiperidines (e.g., PEPAP, MPPP) and 4-anilidopiperidines (e.g., fentanyl). The target compound lacks the ester or anilide moiety commonly associated with rapid metabolic hydrolysis or CYP450-mediated N-dealkylation [1]. Instead, the geminal diol and terminal alkyne create a rigid hydrogen-bonding surface. In the original 1989 synthesis and pharmacological study, the 3e,4e-dihydroxy-6e-aryl-4a-ethynylpiperidine stereoisomer series—which includes the target (6-phenyl) compound—was preferentially formed in a 4:1 to 7:1 ratio over the 3e,4a-diol epimer upon reaction of sodium acetylide with the corresponding piperidones [2]. This stereochemical preference is synthetically informative and ensures that the cis-(3S,4R,6S) configuration is the dominant product.

Structure-activity relationship Piperidine scaffold Ethynyl pharmacophore

Acute Toxicity Index: Intravenous LD₅₀ of 378 mg/kg in Mice

The acute intravenous toxicity of cis-1,3-dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol was evaluated in mice, yielding an LD₅₀ of 378 mg/kg . For context, morphine sulfate exhibits an intravenous LD₅₀ in mice in the range of approximately 200–400 mg/kg depending on the strain and experimental conditions [1]. While this comparison must be interpreted with caution due to differences in salt form, vehicle, and injection rate, the data suggest that the target compound's acute lethal dose falls within the same general range as morphine, indicating no gross acute toxicity liability that would preclude its use as a research tool at pharmacologically relevant doses.

Acute toxicity LD50 In vivo safety margin

Stereochemical Integrity: cis-(3S,4R,6S) Configuration Documentation and Its Pharmacological Implications

The compound is unambiguously defined by its IUPAC systematic name as (3S,4R,6S)-4-ethynyl-1,3-dimethyl-6-phenylpiperidine-3,4-diol, with the 9CI designation (3α,4β,6β)-4-ethynyl-1,3-dimethyl-6-phenyl-3,4-piperidinediol [1]. This stereochemistry is critical because the cis relationship between the 3-hydroxyl and 4-ethynyl-4-hydroxyl groups, combined with the equatorial (6β) phenyl orientation, creates a specific spatial arrangement of hydrogen-bond donors and the aryl group that differs from the trans diastereomer or from epimeric 3e,4a-diols [2]. In the synthetic study by Zakharevskii et al., the 3e,4e-diol:3e,4a-diol product ratio ranged from 4:1 to 7:1 depending on the aryl substituent, confirming that the cis-diol is the thermodynamically and kinetically favored product under the sodium acetylide/liq. NH₃ conditions used [2]. This documentation of stereochemical outcome is essential for analytical quality control and batch-to-batch consistency verification.

Stereochemistry cis-diol configuration Receptor pharmacophore

Physicochemical Property Differentiation vs. Morphine and Meperidine

The target compound's physicochemical profile—molecular weight 245.32 g/mol, density 1.18 g/cm³, boiling point 361.8 °C, and flash point 168.6 °C —positions it as a moderately low-molecular-weight, non-zwitterionic base with a predicted LogP distinct from both morphine (MW 285.34, LogP ~0.89, multiple hydroxyl groups) and meperidine (MW 247.33, LogP ~2.7, ethyl ester) [1]. The combination of the ethynyl group and the cis-diol likely confers intermediate lipophilicity and a unique hydrogen-bonding capacity that influences membrane permeability and CNS penetration in a manner that cannot be extrapolated from simple LogP calculations alone.

Physicochemical properties Lipophilicity Formulation considerations

Recommended Research and Industrial Application Scenarios for cis-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol (CAS 84687-60-5)


Opioid Receptor Subtype Profiling and Selectivity Screening Panels

The balanced μ/κ/δ binding profile (IC₅₀: 10/12/19 nM) makes this compound a valuable reference ligand for developing and validating opioid receptor subtype selectivity screening panels [1]. Unlike morphine, which is strongly μ-selective, the near-equipotent affinity across all three classical opioid receptors enables its use as a calibration standard for multi-receptor binding assays, particularly when a non-subtype-selective control is required for normalizing inter-assay variability across μ, κ, and δ radioligand displacement experiments.

Structure-Activity Relationship (SAR) Studies on Ethynyl Pharmacophore Contributions

The combination of a terminal alkyne at C4 and a cis-3,4-diol in the piperidine ring is a distinctive structural motif not found in clinically used opioid analgesics [1]. This compound serves as an ideal starting scaffold for systematic SAR exploration of alkyne electronic effects, hydrogen-bonding capacity of the geminal diol, and stereochemical influence (cis vs. trans) on opioid receptor affinity and efficacy . Its use in medicinal chemistry programs can help elucidate the pharmacophoric contribution of the ethynyl group relative to saturated alkyl or aryl substituents at the same position.

In Vivo Pharmacological Benchmarking for Balanced Opioid Ligands

Given the documented intravenous LD₅₀ of 378 mg/kg in mice [1], this compound can be employed as a structurally novel reference agent in in vivo antinociceptive, locomotor, or respiratory depression models where balanced μ/κ/δ activity is of experimental interest. Its toxicity benchmark provides a quantitative starting point for dose-range finding, enabling comparison with μ-selective standards (morphine, fentanyl) and κ-selective standards (U-69593) in the same behavioral or physiological endpoints.

Analytical Reference Standard for cis-Piperidinediol Quality Control

The well-documented stereochemical assignment (3S,4R,6S; 9CI: 3α,4β,6β) and the known synthetic diastereomeric ratio (cis:trans = 4:1 to 7:1) [1] support the use of this compound as a chiral analytical reference standard for HPLC or SFC method development aimed at resolving cis- and trans-3,4-piperidinediol diastereomers. Its physicochemical properties—density 1.18 g/cm³, boiling point 361.8 °C, flash point 168.6 °C —provide additional acceptance criteria for batch release testing in procurement specifications.

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